N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O6 and its molecular weight is 502.498. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Material Studies
Quinoline derivatives, similar to the compound , have been extensively studied for their structural properties. For instance, research by Karmakar et al. (2009) on quinoline derivatives has revealed insights into the formation of co-crystals and salts with aromatic diols, highlighting their potential in material science for creating novel crystalline structures with unique properties (Karmakar, Kalita, & Baruah, 2009). These structural studies are crucial for the development of new materials with applications in various industries, including pharmaceuticals, electronics, and nanotechnology.
Medicinal Chemistry Applications
Compounds with a structure similar to N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide often exhibit biological activities that make them of interest in medicinal chemistry. A study by Bhambi et al. (2010) on phthalimidoxy substituted quinoline derivatives outlines the synthesis of novel compounds with potential biological activities (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010). These findings underscore the relevance of quinoline derivatives in the design and development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Synthesis and Catalysis
The intricate structure of N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide suggests its potential role in chemical synthesis and catalysis. For example, the preparation of pincer-functionalized quinoline derivatives, as explored by Facchetti et al. (2016), involves sophisticated synthetic routes that could be applicable to the compound for the development of catalysts used in organic synthesis and industrial chemical processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-Gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Mechanism of Action
Target of Action
The compound NCGC00111046-01, also known as N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide, is a KCNQ2 modulator . KCNQ2 is a genetically validated target that plays a crucial role in attenuating neuronal hyper-excitability .
Mode of Action
NCGC00111046-01 acts by modulating the activity of the KCNQ2 channel . This modulation helps to attenuate neuronal hyper-excitability , which is often associated with conditions such as epilepsy . The compound is based on a proven mechanism of action and is expected to have multiple benefits over existing treatments .
Biochemical Pathways
The primary biochemical pathway affected by NCGC00111046-01 is the KCNQ2 pathway . By modulating the activity of the KCNQ2 channel, the compound can influence the excitability of neurons . This can have downstream effects on various neurological processes, potentially providing therapeutic benefits in conditions characterized by neuronal hyper-excitability .
Result of Action
The modulation of KCNQ2 activity by NCGC00111046-01 can help to reduce neuronal hyper-excitability . This could potentially result in a decrease in the frequency and severity of epileptic seizures, among other benefits . .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O6/c1-2-35-20-9-7-19(8-10-20)30-26(32)16-31-15-22(27(33)17-3-5-18(29)6-4-17)28(34)21-13-24-25(14-23(21)31)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJJKDIOMYBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
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